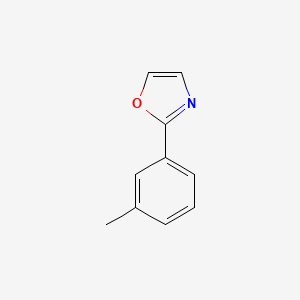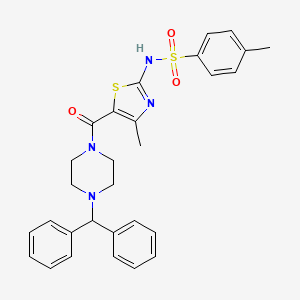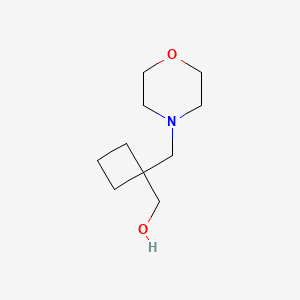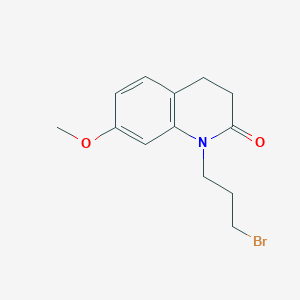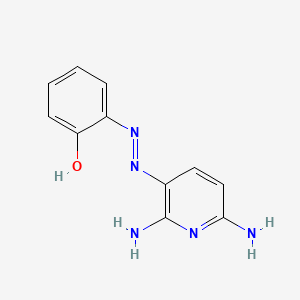
2-((2,6-Diamino-3-pyridinyl)azo)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is an organic compound with the molecular formula C11H11N5O and a molecular weight of 229.24 g/mol This compound is characterized by the presence of a phenol group and an azo linkage, which connects the phenol to a pyridine ring substituted with two amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
- Diazotization: 2,6-diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The amino groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism by which Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- exerts its effects involves interactions with various molecular targets. The azo linkage and phenol group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of amino groups on the pyridine ring enhances its binding affinity to biological targets .
相似化合物的比较
Similar Compounds
- Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(4-methyl-2-pyrimidinyl)-
Uniqueness
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
61294-34-6 |
|---|---|
分子式 |
C11H11N5O |
分子量 |
229.24 g/mol |
IUPAC 名称 |
2-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C11H11N5O/c12-10-6-5-8(11(13)14-10)16-15-7-3-1-2-4-9(7)17/h1-6,17H,(H4,12,13,14) |
InChI 键 |
DAJBHCRMTJNNQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
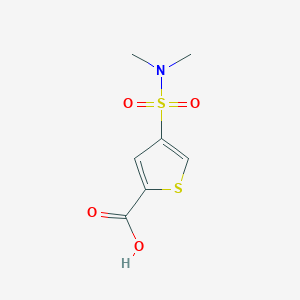
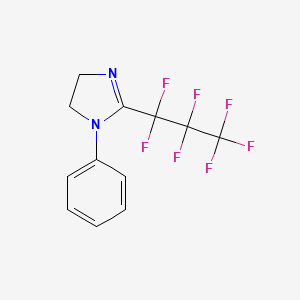
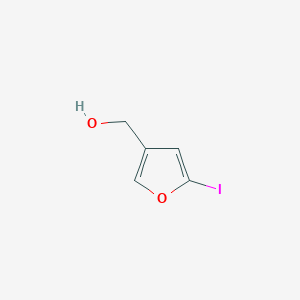

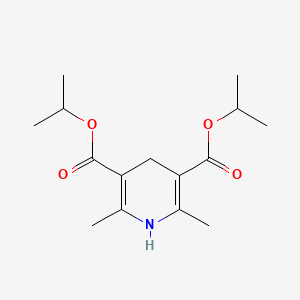
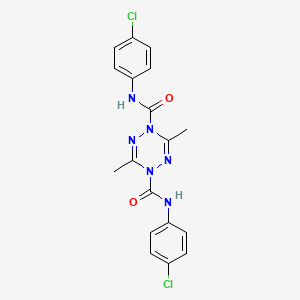
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
